

Technical Support Center: ABBV-467 Dosing and Toxicity Management

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Compound of Interest		
Compound Name:	ABBV-467	
Cat. No.:	B15583276	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing of **ABBV-467** to minimize toxicity. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ABBV-467?

A1: **ABBV-467** is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in cancer cells, contributing to their survival.[1] By binding to MCL-1, **ABBV-467** prevents it from inhibiting pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway and leading to cancer cell death.[1][3]

Q2: What is the primary toxicity associated with **ABBV-467**?

A2: The most significant toxicity observed with **ABBV-467** in clinical settings is an increase in cardiac troponin levels, a biomarker for cardiac muscle damage.[3][4][5] This has been suggested to be a potential class effect of MCL-1 inhibitors.[3][5] In a first-in-human clinical trial involving patients with multiple myeloma, this elevation was seen in four out of eight patients.[3] [6] It is important to note that preclinical toxicology studies in rats and dogs did not initially indicate cardiovascular risk.[5]



Q3: What dosing regimens for **ABBV-467** have been explored in preclinical and clinical studies?

A3: Dosing of **ABBV-467** has been investigated in both animal models and human clinical trials. Preclinical studies in mice demonstrated anti-tumor activity at various intravenous doses. [5][7] The clinical approach involved a dose-escalation strategy to determine a safe and effective dose in humans.[5]

Troubleshooting Guide

Issue: Elevated cardiac troponin levels are observed in our in vivo studies.

Troubleshooting Steps:

- Establish a Baseline: Ensure that baseline cardiac troponin levels are measured for all subjects before the administration of ABBV-467.
- Monitor Frequently: Implement a frequent monitoring schedule for cardiac troponins postadministration, especially within the first 24-48 hours, as troponin release can be rapid.
- Dose Adjustment: Consider a dose-reduction strategy or a more intermittent dosing schedule to mitigate cardiac toxicity while maintaining efficacy. Preclinical data suggests that intermittent dosing can be effective.[3][4][6]
- Correlate with Exposure: Analyze the pharmacokinetic data to determine if there is a
 correlation between peak drug concentration (Cmax) or area under the curve (AUC) and the
 magnitude of troponin elevation. A short half-life was an intended property of the drug to
 allow for rapid induction of apoptosis before adverse events.[8]
- Combination Therapy: Explore combination therapies that may allow for a lower, less toxic dose of ABBV-467. Preclinical studies have shown synergy with venetoclax and 5azacitidine.

Issue: Lack of efficacy in our tumor model.

Troubleshooting Steps:



- Confirm MCL-1 Dependence: Verify that your tumor model is dependent on MCL-1 for survival. ABBV-467 is most effective in MCL-1-dependent cell lines.[3][4][6][5] Cell lines where other anti-apoptotic proteins like Bcl-xL play a cooperative role may be resistant.[7]
- Assess Drug Exposure: Ensure that adequate drug concentrations are being achieved within the tumor tissue.
- Evaluate Dosing Schedule: A single dose may not be sufficient for sustained tumor regression. Preclinical studies have utilized both single-dose and multi-dose regimens.[2][5]
 [7]
- Consider Combination Strategies: If monotherapy is ineffective, consider combining ABBV-467 with other agents. For example, tumors resistant to ABBV-467 monotherapy have shown sensitivity when combined with venetoclax.

Data Summary

Table 1: Preclinical Efficacy of ABBV-467 Monotherapy in a Multiple Myeloma Xenograft Model

Dose (mg/kg, IV, single administration)	Tumor Growth Inhibition	Observations
3.13	46% - 97% (dose-dependent)	Significant tumor growth inhibition.[5][7]
6.25	46% - 97% (dose-dependent)	Significant tumor growth inhibition.[5][7]
12.5	46% - 97% (dose-dependent)	Complete tumor regression observed at 20 days post-treatment.[5][7]
25	Not Tolerated	This dose was not well tolerated in mice.[7]

Table 2: Clinical Observations with **ABBV-467** in Multiple Myeloma Patients (N=8)



Parameter	Observation
Efficacy	Disease control in 1 patient.[3][4][5]
Cardiac Toxicity	Increased cardiac troponin levels in 4 patients. [3][5]
Dosing Regimen	Dose-escalation study with the first infusion at half the target dose.[5] One reported target dose was 0.53 mg/kg once weekly.
Study Status	Terminated by the sponsor.[5]

Experimental Protocols

Cardiac Troponin Monitoring (General Protocol)

- Sample Collection: Collect blood samples (serum or plasma) at baseline and at multiple time points post-**ABBV-467** administration (e.g., 4, 8, 24, 48, and 72 hours).
- Analysis: Use a high-sensitivity cardiac troponin T (cTnT) or troponin I (cTnI) assay for quantitative analysis.
- Data Interpretation: Compare post-treatment troponin levels to the baseline for each subject.
 An increase above the 99th percentile of a normal reference range is considered clinically significant.

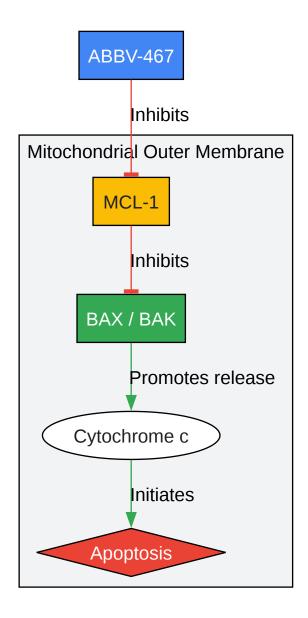
In Vivo Xenograft Model Efficacy Study (General Protocol)

- Cell Line and Animal Model: Utilize an MCL-1-dependent human tumor cell line (e.g., multiple myeloma or acute myeloid leukemia) and an appropriate immunodeficient mouse model.
- Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined volume (e.g., ~200 mm³).
- Dosing: Administer ABBV-467 intravenously according to the desired dosing schedule (e.g., single dose or once weekly). Include a vehicle control group.



- Tumor Measurement: Measure tumor volume at regular intervals using calipers.
- Data Analysis: Calculate tumor growth inhibition and assess for statistical significance between treated and control groups.

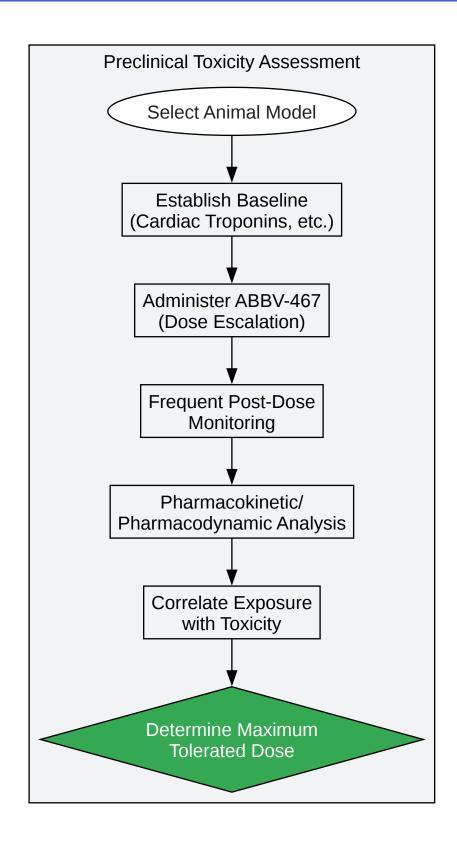
Visualizations



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Caption: MCL-1 Signaling Pathway and ABBV-467 Mechanism of Action.





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Caption: Experimental Workflow for In Vivo Toxicity Assessment.



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